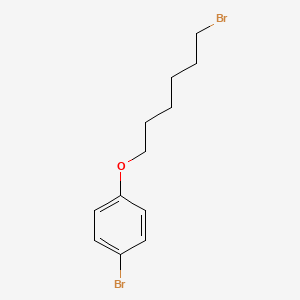

1-Bromo-4-((6-bromohexyl)oxy)benzene

Description

1-Bromo-4-((6-bromohexyl)oxy)benzene (CAS: Refer to Scheme 4 in ) is a bifunctional aromatic compound featuring a brominated benzene core linked to a 6-bromohexyloxy chain. Its synthesis involves alkylation of phenolic precursors with 1,6-dibromohexane under basic conditions (e.g., K₂CO₃ in DMF or NaH in THF) . This compound serves as a versatile intermediate in pharmaceutical synthesis, notably in the preparation of N1,N3-disubstituted uracil derivatives with antiviral activity against SARS-CoV-2 variants . Its dual bromine atoms enable sequential substitution reactions, making it valuable for constructing complex molecules.

Properties

Molecular Formula |

C12H16Br2O |

|---|---|

Molecular Weight |

336.06 g/mol |

IUPAC Name |

1-bromo-4-(6-bromohexoxy)benzene |

InChI |

InChI=1S/C12H16Br2O/c13-9-3-1-2-4-10-15-12-7-5-11(14)6-8-12/h5-8H,1-4,9-10H2 |

InChI Key |

PVAIJJROBCAILH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OCCCCCCBr)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-((6-bromohexyl)oxy)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the reaction of 4-bromophenol with 6-bromohexanol in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 1-Bromo-4-((6-bromohexyl)oxy)benzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-((6-bromohexyl)oxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the compound .

Scientific Research Applications

1-Bromo-4-((6-bromohexyl)oxy)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-((6-bromohexyl)oxy)benzene involves its interaction with specific molecular targets. The bromine atoms and the hexyloxy group play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxy-Substituted Bromobenzenes

1-Bromo-4-(Trifluoromethoxy)benzene

- Structure : Bromobenzene with a trifluoromethoxy (-OCF₃) substituent.

- Properties : The electron-withdrawing -OCF₃ group enhances resistance to nucleophilic aromatic substitution compared to alkyloxy chains. This increases stability but reduces reactivity in cross-coupling reactions.

- Applications : Used in agrochemicals and specialty materials due to its metabolic stability .

1-Bromo-4-(methoxymethyl)benzene

- Structure : Bromobenzene with a methoxymethyl (-CH₂OCH₃) group.

- Properties : Shorter chain length and branching reduce flexibility compared to 6-bromohexyloxy. Higher steric hindrance may limit accessibility in SN2 reactions.

- Applications : Intermediate in fine chemical synthesis, particularly for small-molecule pharmaceuticals .

Bromoalkyl-Substituted Aromatics

6-Bromohexylbenzene

- Structure : Benzene linked to a 6-bromohexyl chain without an ether oxygen.

- Properties: Absence of oxygen lowers polarity, reducing solubility in polar solvents.

- Applications : Primarily used in radical reactions or Grignard reagent preparation .

1-(6-Bromohex-1-enyl)-4-methoxybenzene

Fluorinated Analogs

1-Bromo-4-(2-fluoropropyl)benzene

- Structure : Bromobenzene with a fluorinated alkyl chain.

- Properties : Fluorine’s electronegativity stabilizes adjacent carbocations, influencing reaction pathways. Lower reactivity in nucleophilic substitutions compared to bromohexyloxy derivatives.

- Applications : Studied in hydrofluorination reactions and radiopharmaceuticals .

Cyclohexyl and Heterocyclic Derivatives

1-Bromo-4-((1r,4'-r)-4'-((6-bromohexyloxy)cyclohexyl)benzene

- Structure : Cyclohexyl group inserted into the alkoxy chain.

- Properties : Increased steric bulk and rigidity due to the cyclohexane ring. May hinder crystallization and reduce solubility.

- Applications : Used in liquid crystal polymers for UV-transparent networks .

3-(6-Bromohexyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

- Structure : Coumarin hybrid with a bromohexyloxy chain.

- Properties : Extended conjugation enhances fluorescence and π-π stacking. Bromine facilitates functionalization for bioactive molecule synthesis.

- Applications: Potential use in fluorescent probes or antitumor agents .

Data Tables

Table 1: Key Physical and Reactivity Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.